molecular formula C11H16N2O2 B7866777 (Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid

(Isopropyl-pyridin-4-ylmethyl-amino)-acetic acid

Cat. No.: B7866777
M. Wt: 208.26 g/mol
InChI Key: VHQAWIHVQARORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-pyridin-4-ylmethyl-amino-acetic acid is a chemical compound that features a pyridine ring substituted with an isopropyl group and an amino-acetic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridine-4-carboxaldehyde as the starting material.

  • Reaction Steps:

    • Formation of Isopropyl-pyridin-4-ylmethyl-amine: The aldehyde group is first converted to an amine through reductive amination using isopropylamine and a reducing agent such as sodium cyanoborohydride.

    • Introduction of Acetic Acid Moiety: The resulting amine is then reacted with chloroacetic acid to introduce the acetic acid group, forming the final product.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity of the compound.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: Isopropyl-pyridin-4-ylmethyl-amino-acetic acid can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine-4-carboxylic acid derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Various substituted pyridine and amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

  • Pyridine-4-carboxylic acid: Similar structure but lacks the isopropyl and amino-acetic acid groups.

  • N-(pyridin-4-ylmethyl)acetamide: Similar pyridine ring but different amine and acetic acid moieties.

Uniqueness: Isopropyl-pyridin-4-ylmethyl-amino-acetic acid is unique due to its combination of isopropyl, pyridine, and amino-acetic acid groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of Isopropyl-pyridin-4-ylmethyl-amino-acetic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[propan-2-yl(pyridin-4-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(2)13(8-11(14)15)7-10-3-5-12-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQAWIHVQARORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=NC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.